molecular formula C16H24N6O2 B2884519 3,9-Dimethyl-7-(2-methylpropyl)-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 923484-65-5

3,9-Dimethyl-7-(2-methylpropyl)-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No. B2884519
CAS RN: 923484-65-5
M. Wt: 332.408
InChI Key: CLBDSVPTTQJLMT-UHFFFAOYSA-N
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Description

Triazines and tetrazines are a special class of heterocyclic compounds. They are building blocks and have provided a new dimension to the design of biologically important organic molecules .


Synthesis Analysis

The synthesis of triazines and tetrazines involves various methods such as microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .


Molecular Structure Analysis

Triazines and tetrazines are very common and significant moieties having three and four nitrogen atoms, respectively, in biologically important molecules .


Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific compound would depend on its exact molecular structure. In general, triazines and tetrazines have rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications .

Scientific Research Applications

Synthesis and Biological Activity

Research into compounds structurally related to 3,9-Dimethyl-7-(2-methylpropyl)-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione often focuses on their synthesis and potential biological activities. For instance, novel heterocycles such as purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines have been synthesized, with studies exploring their antitumor activities and vascular relaxing effects. These compounds, including those derived from reactions involving aminotheophylline and various alkylation processes, exhibit promising antitumor properties against specific leukemia strains, although their vascular relaxing capabilities might not be potent (Ueda et al., 1987).

Crystal Structure and Synthesis

The crystal structure and synthesis of related compounds also constitute a significant area of study. Research has detailed the synthesis processes and crystallographic analysis of triazine and pyrimidine derivatives, providing insights into the molecular arrangements and potential applications in materials science and medicinal chemistry (Wang Qing-min et al., 2004).

Antiviral Activity

Compounds structurally analogous to this compound have been investigated for their antiviral activities. The synthesis of imidazo[1,2-a]-s-triazine nucleosides and their guanine, guanosine, and guanosine monophosphate analogs exemplifies efforts to explore new classes of antiviral agents. These compounds have shown moderate activity against rhinovirus at non-toxic dosage levels, highlighting their potential in antiviral drug development (Kim et al., 1978).

Anticancer and Antimicrobial Activities

Further studies have synthesized tricyclic triazino and triazolo[4,3-e]purine derivatives, evaluating their anticancer, anti-HIV-1, and antimicrobial activities. These compounds, through various synthetic pathways, have demonstrated considerable anticancer activity against melanoma and non-small lung cancer, as well as moderate anti-HIV-1 activity. Such research underscores the potential of structurally related compounds in the treatment of diverse diseases (Ashour et al., 2012).

Future Directions

The future directions in the field of triazine and tetrazine research involve further exploration of their synthesis, coordination properties, and various applications. The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .

properties

IUPAC Name

3,9-dimethyl-7-(2-methylpropyl)-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2/c1-9(2)7-21-14(23)12-13(19(6)16(21)24)17-15-20(12)8-11(5)18-22(15)10(3)4/h9-10H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBDSVPTTQJLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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